molecular formula C44H66O4 B124911 Coenzyme Q7 CAS No. 303-95-7

Coenzyme Q7

Cat. No.: B124911
CAS No.: 303-95-7
M. Wt: 659 g/mol
InChI Key: DBESHHFMIFSNRV-RJYQSXAYSA-N
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Mechanism of Action

Ubiquinone 7, also known as Coenzyme Q7 or CoQ7, is a naturally occurring biochemical cofactor and an antioxidant . It plays a crucial role in various biological processes and has been the subject of extensive research due to its potential therapeutic applications.

Target of Action

Ubiquinone 7 primarily targets the mitochondrial electron transport chain (ETC) . It acts as a mobile component within this chain, facilitating the transfer of electrons and protons . This process is essential for the production of adenosine triphosphate (ATP), the primary energy source of cells .

Mode of Action

Ubiquinone 7 interacts with its targets through a process known as oxidative phosphorylation . It accepts and donates electrons, undergoing a reversible redox cycling between three states: fully oxidized (ubiquinone), partially reduced (ubisemiquinone), and fully reduced (ubiquinol) . This redox-active property forms the basis of its function as an electron carrier in the mitochondrial respiratory chain .

Biochemical Pathways

Ubiquinone 7 is involved in the mitochondrial oxidative phosphorylation pathway . It aids in the production of ATP, which is involved in energy transfer within cells . Additionally, ubiquinone 7 is synthesized in all cell types, and its biosynthesis involves multiple steps, most of which are common to bacteria and eukaryotes .

Pharmacokinetics

Ubiquinone 7 exhibits unique pharmacokinetic properties. It is a lipophilic molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties . Upon intravenous administration, ubiquinone 7 shows different total clearances, implying that it can be equally effective in replenishing the CoQ10 tissue content in individual organs .

Result of Action

The action of ubiquinone 7 at the molecular and cellular level results in the generation of ATP, the primary energy source of cells . It also acts as a potent antioxidant, protecting cells from oxidative damage . Moreover, it plays a role in various processes, cell types, and subcellular locations .

Action Environment

The action of ubiquinone 7 can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature and oxygen levels . Despite its instability, the cocrystal of ubiquinol with vitamin B3 nicotinamide showed improved stability, dissolution properties, and higher bioavailability .

Biochemical Analysis

Biochemical Properties

Ubiquinone 7 is involved in mitochondrial oxidative phosphorylation, aiding in the production of adenosine triphosphate (ATP), which is involved in energy transfer within cells . It interacts with various enzymes, proteins, and other biomolecules, serving as an electron carrier in oxidative phosphorylation and photosynthesis . The quinoid nucleus of Ubiquinone 7 is derived from the shikimate pathway .

Cellular Effects

Ubiquinone 7 has significant effects on various types of cells and cellular processes. It influences cell function by playing a role in cell signaling pathways, gene expression, and cellular metabolism . For instance, it helps neutralize harmful free radicals and protects cells from oxidative damage . Moreover, Ubiquinone 7 is found in all cell membranes, efficiently protecting not only membrane phospholipids from peroxidation but also mitochondrial DNA and membrane proteins from free-radical-induced oxidative damage .

Molecular Mechanism

At the molecular level, Ubiquinone 7 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It serves as an electron carrier in the mitochondrial respiratory chain, where it acts as a pro-oxidant in its ubisemiquinone state . Despite this, Ubiquinone 7 is also believed to be a membrane antioxidant .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ubiquinone 7 change over time. It undergoes reversible redox cycling between three states: fully oxidized (Ubiquinone), partially reduced (ubisemiquinone), and fully reduced (Ubiquinol) . This redox cycling is the basis of its function as an electron carrier in the mitochondrial respiratory chain .

Dosage Effects in Animal Models

The effects of Ubiquinone 7 vary with different dosages in animal models. For instance, Ubiquinol supplementation dose-dependently after 28 days reduced serum lactate and creatin kinase levels induced by forelimb grip strength and exhaustive swimming tests in rats .

Metabolic Pathways

Ubiquinone 7 is involved in several metabolic pathways. It plays a role in the ubiquinone biosynthesis pathway, where it participates in the transfer of electrons from NADH to the respiratory chain . The immediate electron acceptor for the enzyme is believed to be Ubiquinone .

Transport and Distribution

Ubiquinone 7 is transported and distributed within cells and tissues. It is a mobile component of the mitochondrial electron transport chain, where it acts as a pro-oxidant in its ubisemiquinone state . Despite this, Ubiquinone 7 is also believed to be a membrane antioxidant .

Subcellular Localization

Ubiquinone 7 is localized in the mitochondria . It plays a central role in mitochondrial energy generation and the production of reactive oxygen species . The function of Ubiquinone 7 in other endomembranes is not discussed due to space constraints .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of coenzyme Q7 involves multiple steps, including the hydroxylation of 2-polyprenyl-3-methyl-6-methoxy-1,4-benzoquinol. This process is catalyzed by the enzyme this compound hydroxylase, which requires specific reaction conditions such as the presence of flavin adenine dinucleotide (FAD) as a cofactor .

Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation processes using genetically engineered strains of yeast or bacteria. These microorganisms are optimized to produce high yields of this compound through controlled fermentation conditions, including temperature, pH, and nutrient supply .

Chemical Reactions Analysis

Types of Reactions: Coenzyme Q7 undergoes various chemical reactions, including oxidation and reduction. It can exist in three redox states: fully oxidized (ubiquinone), semiquinone (ubisemiquinone), and fully reduced (ubiquinol). These redox reactions are crucial for its role in the electron transport chain .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include molecular oxygen, nicotinamide adenine dinucleotide (NADH), and flavin adenine dinucleotide (FAD). The reactions typically occur under aerobic conditions within the mitochondrial inner membrane .

Major Products: The major products formed from the reactions of this compound include reduced forms of ubiquinone, such as ubiquinol, which play a vital role in cellular respiration and energy production .

Scientific Research Applications

Coenzyme Q7 has numerous scientific research applications across various fields:

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H66O4/c1-32(2)18-12-19-33(3)20-13-21-34(4)22-14-23-35(5)24-15-25-36(6)26-16-27-37(7)28-17-29-38(8)30-31-40-39(9)41(45)43(47-10)44(48-11)42(40)46/h18,20,22,24,26,28,30H,12-17,19,21,23,25,27,29,31H2,1-11H3/b33-20+,34-22+,35-24+,36-26+,37-28+,38-30+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBESHHFMIFSNRV-RJYQSXAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H66O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501318261
Record name Coenzyme Q7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

659.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303-95-7, 25222-34-8
Record name Coenzyme Q7
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ubiquinone 7
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ubiquinone 7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147790
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Record name Coenzyme Q7
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COENZYME Q7
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRK47DEG6Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Coenzyme Q7 is a key component of the electron transport chain located in the inner mitochondrial membrane. It acts as an electron carrier, accepting electrons from Complex I (NADH dehydrogenase) and Complex II (succinate dehydrogenase) and transferring them to Complex III (cytochrome bc1 complex) [, ]. This electron transfer process is coupled with the pumping of protons across the inner mitochondrial membrane, establishing an electrochemical gradient that drives ATP synthesis.

A: this compound is a lipid-soluble molecule consisting of a quinone ring structure attached to a polyisoprenoid side chain composed of seven isoprene units. Its molecular formula is C49H74O4 and its molecular weight is 727.1 g/mol []. Spectroscopic data, such as UV-Vis absorbance and NMR, can be used to characterize its structure and purity.

A: While CoQ7 is primarily known for its role in mitochondrial electron transport, it also exhibits antioxidant properties. It can scavenge free radicals and protect cells from oxidative damage. This antioxidant activity contributes to its potential therapeutic effects in various diseases [, ].

A: Research suggests that the length of the isoprenoid side chain in Coenzyme Q molecules influences their activity. For instance, CoQ10, with a side chain of ten isoprene units, is the predominant form in humans. While CoQ7 demonstrates significant activity in some systems, its efficacy can be lower compared to CoQ10 in certain enzymatic reactions [, ]. Modifications to the quinone head group could also impact its redox potential and interaction with binding partners.

ANone: CoQ7 is a lipophilic molecule, making its formulation and delivery challenging. Research focuses on developing stable formulations that enhance its solubility and bioavailability. Techniques may include encapsulation in liposomes, nanoparticles, or the use of specific excipients to improve its absorption and delivery to target tissues.

A: The pharmacokinetic profile of CoQ7, including its absorption, distribution, metabolism, and excretion (ADME), has been studied in animal models. After oral administration, CoQ7 is absorbed from the gut and incorporated into lipoproteins for transport throughout the body. It is primarily metabolized in the liver and excreted in bile [].

A: Numerous studies have explored the effects of CoQ7 in cell-based assays and animal models. For example, researchers have investigated its impact on mitochondrial function, oxidative stress, and inflammatory pathways in various cell lines. Animal studies have demonstrated its potential benefits in models of diabetes [], cardiovascular disease [], and muscular dystrophy [].

A: Biomarkers for assessing Coenzyme Q10 status, such as plasma or tissue levels, have been explored as potential indicators of mitochondrial function and oxidative stress in various diseases. Research is ongoing to identify specific biomarkers that can predict CoQ10 deficiency or monitor response to CoQ10 supplementation [].

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